3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one

Hydrogen bond donor physicochemical property drug-likeness

3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one (C₁₅H₁₄N₂O₆S; MW 350.35 g/mol) is a 2,3-disubstituted-1,3-thiazolidin-4-one derivative. The compound combines an N3-furan-2-ylmethyl substituent—a pharmacophoric element associated with selective HIV-1 reverse transcriptase (RT) inhibition within the 2-aryl-3-furan-2-ylmethyl-thiazolidin-4-one series —with a C2-4-hydroxy-3-methoxy-5-nitrophenyl group derived from 5-nitrovanillin, a privileged aldehyde building block.

Molecular Formula C15H14N2O6S
Molecular Weight 350.3 g/mol
Cat. No. B5148371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one
Molecular FormulaC15H14N2O6S
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2N(C(=O)CS2)CC3=CC=CO3
InChIInChI=1S/C15H14N2O6S/c1-22-12-6-9(5-11(14(12)19)17(20)21)15-16(13(18)8-24-15)7-10-3-2-4-23-10/h2-6,15,19H,7-8H2,1H3
InChIKeyCJZTWMBUCBKSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one: Core Scaffold, Substituent Profile, and Structural Lineage


3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one (C₁₅H₁₄N₂O₆S; MW 350.35 g/mol) is a 2,3-disubstituted-1,3-thiazolidin-4-one derivative [1]. The compound combines an N3-furan-2-ylmethyl substituent—a pharmacophoric element associated with selective HIV-1 reverse transcriptase (RT) inhibition within the 2-aryl-3-furan-2-ylmethyl-thiazolidin-4-one series [2]—with a C2-4-hydroxy-3-methoxy-5-nitrophenyl group derived from 5-nitrovanillin, a privileged aldehyde building block [3]. This substitution pattern distinguishes it from the 2,6-dihalophenyl-bearing analogs that dominate the published anti-HIV structure–activity relationship (SAR) literature [2][4].

Why 3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one Cannot Be Replaced by a Generic 2,3-Disubstituted Thiazolidin-4-one Analog


In the 2-aryl-3-heteroaryl-thiazolidin-4-one class, both the C2 aryl and N3 heteroaryl substituents independently control potency and selectivity. Rawal et al. demonstrated that replacing the N3-furan-2-ylmethyl group with pyridin-2-yl or pyrimidin-2-yl altered anti-HIV-1 RT EC₅₀ values by several-fold, while C2 2,6-dihalophenyl substitution was essential for sub-micromolar activity [1][2]. Conversely, the Hoan (2018) study showed that retaining the C2-4-hydroxy-3-methoxy-5-nitrophenyl group but changing N3 from furan-2-ylmethyl to phenyl or 4-bromophenyl produces distinct thiazolidin-4-one derivatives with different reactivity profiles [3]. Because activity is a non-linear function of both substituents, a generic 2,3-disubstituted thiazolidin-4-one cannot be assumed to reproduce the biological or physicochemical signature of the specific C2–N3 pairing present in this compound.

3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one: Comparator-Anchored Differentiation Evidence


Hydrogen Bond Donor Capacity: Quantified Advantage Over the Most Potent 2,6-Dichlorophenyl Analog for Target Engagement in Polar Binding Pockets

The target compound possesses one hydrogen bond donor (4-OH phenolic group), whereas the most potent analog from the Rawal 2005 series—2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one (EC₅₀ 0.204 µM, selectivity index 216 versus TBZ EC₅₀ 0.35 µM)—has zero hydrogen bond donors [1][2]. The additional HBD capacity in the target compound is conferred by the 4-hydroxy substituent on the C2-phenyl ring, which is absent in the dihalophenyl series. This difference is critical for targets where hydrogen bond donation to a backbone carbonyl or side-chain acceptor contributes to binding free energy; the 2,6-dichlorophenyl analog relies exclusively on hydrophobic and van der Waals contacts. The target compound also provides a higher topological polar surface area (tPSA ~123 Ų versus an estimated ~84 Ų for the dichlorophenyl analog based on fragment contributions), indicating enhanced polarity that may favor solubility but requires permeability assessment [2].

Hydrogen bond donor physicochemical property drug-likeness

N3-Furan-2-ylmethyl Pharmacophore Retention: Class-Validated HIV-1 RT Inhibitory Scaffold Confers Sub-Micromolar Potential Absent in N3-Phenyl Analogs

Rawal et al. established that the N3-furan-2-ylmethyl substituent is a pharmacophoric determinant for HIV-1 RT inhibition. The most active compound in the 2005 series, bearing a 2,6-dichlorophenyl at C2 and furan-2-ylmethyl at N3, achieved EC₅₀ = 0.204 µM in MT-4 cells with a selectivity index of 216 relative to the reference thiazolobenzimidazole (TBZ; EC₅₀ = 0.35 µM) [1][2]. A subsequent 2008 study confirmed that 2-(2,6-dihalophenyl)-3-heteroaryl-2-ylmethyl-thiazolidin-4-ones with furan-containing N3 substituents yielded EC₅₀ values of 0.20–0.21 µM [3]. By contrast, the closest N3-phenyl analog synthesized by Hoan (2018)—2-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-phenylthiazolidin-4-one (compound 1b)—lacks the N3-furan-2-ylmethyl group and has not been reported to possess anti-HIV activity [4]. The target compound retains the N3-furan-2-ylmethyl motif while introducing the C2-4-hydroxy-3-methoxy-5-nitrophenyl group, placing it within the pharmacophoric space validated for HIV-1 RT inhibition.

HIV-1 reverse transcriptase NNRTI antiviral scaffold

C2-(4-Hydroxy-3-methoxy-5-nitrophenyl) Substituent: Synthetic Tractability and Derivatization Versatility Compared to 2,6-Dihalophenyl Substitution

The C2-aryl group of the target compound originates from 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), a commercially available building block with well-established synthetic protocols [1]. Two synthetic routes to 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-thiazolidin-4-one derivatives have been demonstrated: (i) one-pot three-component condensation of 5-nitrovanillin, an amine, and mercaptoacetic acid (Rawal-type DCC-mediated protocol, applicable to furan-2-ylmethylamine) [2]; (ii) reaction of pre-formed Schiff bases with thioglycolic acid, as reported by Hoan (2018), which yielded 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-phenylthiazolidin-4-one (1b) and its 3-(4-bromophenyl) analog (2b) [3]. In contrast, the 2,6-dichlorophenyl and 2,6-dibromophenyl congeners require 2,6-dihalobenzaldehyde precursors, which are less amenable to further functionalization due to the absence of phenolic -OH and methoxy handles. The 4-OH group on the target compound enables O-alkylation, O-acylation, or sulfation derivatization, and the 5-NO₂ group can be selectively reduced to an amine (5-NH₂) for amide coupling or diazotization chemistry. This synthetic versatility is absent in the dihalophenyl series [2][3].

Synthetic accessibility 5-nitrovanillin derivatization

Nitrophenyl Electronic Effect: Differentiated Reactivity of the Thiazolidin-4-one Core Compared to Non-Nitrated Analogs

The 5-nitro substituent on the C2-phenyl ring exerts an electron-withdrawing effect (Hammett σₚ-NO₂ ≈ +0.78) that modulates the electron density of the thiazolidin-4-one carbonyl and the C2 methine carbon. In the Hoan (2018) synthesis, the 4-hydroxy-3-methoxy-5-nitrophenyl-substituted thiazolidin-4-ones (1b and 2b) were formed via Schiff base cyclization with thioglycolic acid without competing side reactions attributable to the nitro group, confirming synthetic compatibility [1]. In the Rawal 2005 QSAR models, the dipole moment was identified as a statistically significant descriptor for HIV-RT inhibitory activity: compounds with higher dipole moments tended to show improved potency. The 5-nitro group increases the molecular dipole moment relative to non-nitrated congeners (e.g., 2-(4-methoxyphenyl) or 2-(4-hydroxyphenyl) analogs), potentially enhancing electrostatic complementarity with the RT binding pocket [2]. Moreover, the nitro group enables bio-reductive activation pathways (nitroreductase-mediated reduction to nitroso and hydroxylamine intermediates) that are not accessible to the 2,6-dihalophenyl series, opening the possibility of hypoxia-selective or enzyme-activated prodrug strategies [2].

Electronic effect nitro group thiazolidinone reactivity

3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one: Evidence-Based Research and Industrial Application Scenarios


Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor (NNRTI) Hit-to-Lead Optimization

The target compound retains the N3-furan-2-ylmethyl pharmacophore validated by Rawal et al. for selective HIV-1 RT inhibition (class EC₅₀ range 0.20–0.21 µM for optimized C2-dihalophenyl congeners; TBZ reference EC₅₀ = 0.35 µM) [1][2]. The C2-4-hydroxy-3-methoxy-5-nitrophenyl group introduces hydrogen bond donor capacity (HBD = 1) and a strong electron-withdrawing nitro substituent (σₚ ≈ +0.78) that increases molecular dipole moment—a QSAR-identified correlate of activity—relative to the 2,6-dichlorophenyl lead [1]. This compound is suitable for purchase as a scaffold-diversification starting point to explore whether HBD-capable C2 substituents improve potency or resistance profile over the dihalophenyl series.

Chemical Probe Development via C2-Aryl Derivatization

Unlike the 2,6-dihalophenyl analogs that lack functional handles, the target compound provides three chemically addressable sites on the C2-aryl ring: phenolic 4-OH (O-alkylation, O-acylation), 5-NO₂ (selective reduction to 5-NH₂ amino group for amide coupling or bioconjugation), and 3-OCH₃ (demethylation possible to generate a catechol) [3]. Hoan (2018) demonstrated that thiazolidin-4-ones bearing the 4-hydroxy-3-methoxy-5-nitrophenyl group are synthetically accessible via both one-pot three-component and Schiff-base cyclization routes [3][4]. Procurement of this compound enables the rapid generation of focused libraries through parallel derivatization of the 4-OH or 5-NH₂ positions without altering the core scaffold.

PTP1B Inhibitor Screening Based on Thiazolidin-4-one Scaffold Similarity

A structurally related thiazolidin-4-one derivative—5-(furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one (compound 17)—was identified as a competitive PTP1B inhibitor with micromolar IC₅₀ in a 2020 antidiabetic screening library [5]. The target compound shares the thiazolidin-4-one core and the N3-furan motif but differs by presenting a C2-aryl group (rather than C2-imino) and a 5-nitrovanillin-derived substitution pattern. This structural analogy, combined with the compound's HBD capacity (relevant for PTP1B active-site interactions), supports its prioritization for PTP1B and related tyrosine phosphatase counterscreening.

Computational Docking and QSAR Model Validation Compound

The Rawal 2005 QSAR models identified lipophilicity (logP), dipole moment, and out-of-plane potential energy as significant descriptors governing HIV-RT inhibitory activity in the 2-aryl-3-furan-2-ylmethyl-thiazolidin-4-one series [1]. The target compound presents a distinct combination of these descriptors—higher tPSA (~123 Ų), HBD = 1, and a strong dipole due to the 5-NO₂ group—that falls outside the descriptor space covered by the dihalophenyl training set. It is therefore a valuable external validation compound to test the predictive boundaries of existing QSAR and CoMFA/CoMSIA models, or to initiate new model building with expanded chemical space coverage.

Quote Request

Request a Quote for 3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.